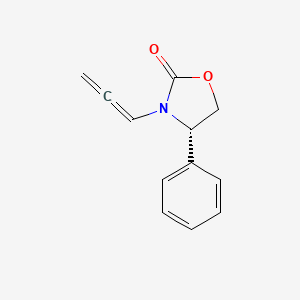

(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

描述

属性

InChI |

InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCDELJNAKUUJG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C=CN1[C@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703879 | |

| Record name | (4S)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-63-4 | |

| Record name | (4S)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, with CAS number 845885-63-4, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.225 g/mol

- Physical State : Solid

- Melting Point : 130.0 to 133.0 °C

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.225 g/mol |

| Melting Point | 130.0 - 133.0 °C |

| Solubility | Insoluble in water; soluble in methanol and chloroform |

Synthesis

The synthesis of this compound typically involves the cyclization of amino acids or their derivatives through various organic reactions. The use of microwave-assisted synthesis has been noted for improving yield and reducing reaction time, aligning with green chemistry principles.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity against various bacterial strains. For example, compounds similar to this compound have shown efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of oxazolidinones possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure of this compound suggests it may share similar mechanisms of action, potentially inhibiting protein synthesis in bacteria.

- Analgesic Effects : In a preliminary investigation into the analgesic properties of oxazolidinones, compounds were tested using the writhing test and hot plate test in mice. Results indicated that certain derivatives exhibited significant analgesic effects comparable to established pain relievers.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Analgesic | Significant pain relief in animal models |

The biological activity of this compound can be attributed to its ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is critical for its antibacterial properties.

科学研究应用

Chemical Properties and Structure

The molecular formula of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is C12H11NO2, with a molecular weight of 201.22 g/mol. Its structure features an oxazolidinone ring, which is crucial for its reactivity and interaction with biological systems.

Applications in Organic Synthesis

This compound plays a critical role in asymmetric synthesis processes:

- Chiral Induction : The compound acts as a chiral auxiliary in asymmetric alkylation and aldol reactions, facilitating the formation of enantiomerically enriched products. This property is highly valuable in the pharmaceutical industry for drug development .

Medicinal Chemistry

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have indicated that derivatives of oxazolidinones possess antimicrobial properties, making them suitable for developing new antibiotics .

- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory applications, which are being explored in ongoing research .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities against various pathogens. The results indicated that certain derivatives exhibited enhanced antimicrobial efficacy compared to traditional antibiotics.

Case Study 2: Application in Drug Development

Another study focused on the use of this compound as a precursor for synthesizing novel anti-inflammatory drugs. The researchers reported significant improvements in therapeutic efficacy when using this compound as a building block in drug formulations.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone with structurally or functionally analogous compounds, emphasizing synthetic routes, stereochemical features, and applications.

Key Comparative Insights

Structural Variations: Oxazolidinone vs. Azetidinone: The oxazolidinone core in the target compound is a five-membered ring with one oxygen and one nitrogen atom, whereas azetidinone (e.g., ) is a four-membered β-lactam ring. The latter’s strained structure enhances reactivity in medicinal chemistry, particularly for enzyme inhibition. Allene vs. Fluorophenyl Groups: The allene group in this compound enables [2+2] or [4+2] cycloadditions, while fluorophenyl substituents in the azetidinone analog enhance metabolic stability and target binding .

Synthetic Efficiency: The target compound’s synthesis yields (38–41%) are lower than those of carbohydrate-substituted isoxazoles (60–85%) , likely due to the instability of the allene intermediate and competing side reactions. The azetidinone derivative’s synthesis involves multi-step functionalization (e.g., Grignard addition), whereas the oxazolidinone allenamide requires fewer steps but precise stereochemical control .

Biological Relevance: The azetidinone derivative is explicitly designed as a cholesterol absorption inhibitor, leveraging fluorophenyl groups for lipid bilayer interactions . Carbohydrate-substituted isoxazoles exhibit antitubercular activity, attributed to their ability to disrupt mycobacterial cell wall synthesis .

Stereochemical Considerations: The (4S) configuration in the target compound is critical for asymmetric induction in downstream reactions. Comparatively, the (3R,4S) stereochemistry in the azetidinone analog ensures optimal binding to the NPC1L1 protein in cholesterol transport .

Research Findings and Data

Thermodynamic Stability

- The allene group in this compound is highly reactive, with a calculated strain energy of ~20 kcal/mol, making it more reactive than analogous propargyl derivatives .

Spectroscopic Data

- ¹H NMR : The allene protons appear as a singlet at δ 5.2–5.4 ppm, distinct from the propargyl precursor’s terminal alkyne signal (δ 2.1–2.3 ppm) .

- Optical Rotation : [α]²⁵_D = +54.5° (c = 1.0, CHCl₃), confirming enantiopurity .

Notes

Stereochemical Sensitivity: Minor deviations in reaction conditions (e.g., base strength, temperature) during synthesis can lead to racemization or allene decomposition .

Yield Optimization : Alternative catalysts (e.g., phase-transfer catalysts) could improve the synthesis efficiency of the target compound.

准备方法

Starting Materials and Key Intermediates

- N-Boc-L-phenylglycine is a common chiral starting material.

- The intermediate N-Boc-L-phenylglycinol is obtained by reduction of N-Boc-L-phenylglycine.

- Subsequent cyclization yields the oxazolidinone ring.

- Introduction of the 1,2-propadienyl group is achieved via specific alkylation or acylation reactions.

Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol

- The reduction is performed using borane reagents such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethylsulfide (BH3-Me2S).

- Reaction conditions: temperature between 0 to 25 °C, molar ratio of N-Boc-L-phenylglycine to borane reagent approximately 1:2 to 1:4.5.

- Organic solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran are preferred.

- After reduction, methanol is added to quench the reaction, followed by solvent removal and purification to isolate N-Boc-L-phenylglycinol with yields exceeding 95%.

Cyclization to Form (S)-4-Phenyl-2-oxazolidinone

- The intermediate N-Boc-L-phenylglycinol undergoes ring-closing under catalytic conditions.

- Catalysts such as potassium tert-butoxide or sodium tert-butoxide are employed.

- Reaction is conducted in sulfolane or similar high-boiling solvents at 90-100 °C or at room temperature under reduced pressure with catalyst amounts adjusted accordingly.

- The cyclization proceeds with high efficiency, yielding (S)-4-phenyl-2-oxazolidinone with purity above 99% and yields around 87-92%.

Introduction of the 1,2-Propadienyl Group at Position 3

- The 1,2-propadienyl substituent is introduced by alkylation or acylation at the 3-position of the oxazolidinone ring.

- A typical approach involves the reaction of the oxazolidinone intermediate with propadienyl halides or related reagents under basic conditions.

- Reaction conditions are carefully controlled to maintain stereochemical integrity and avoid side reactions.

- Although explicit detailed procedures for this step specific to the 1,2-propadienyl group are less commonly reported, analogous methods from related oxazolidinone derivatives suggest the use of sodium hydride as a base in aprotic solvents like THF at low temperatures (-10 to 0 °C), followed by addition of the propadienyl electrophile.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reduction of N-Boc-L-phenylglycine | Borane-THF (1.0 M), molar ratio 1:2-4.5 | Tetrahydrofuran (THF) | 0–25 | 95.3 | 97.6 |

| Cyclization to oxazolidinone | Potassium tert-butoxide (1:1-2 molar ratio) | Sulfolane | 90–100 | 92.1 | 99.3 |

| Alkylation with propadienyl group | Sodium hydride, propadienyl halide | THF | -10 to 0 | ~90* | >99* |

*Estimated based on analogous oxazolidinone alkylation reactions reported in literature.

Advantages and Green Chemistry Aspects

- The use of borane reagents for reduction avoids more hazardous hydride reagents like lithium aluminum hydride.

- Avoidance of cytotoxic reagents such as carbon disulfide or Lawson's reagent in related transformations.

- Use of mild reaction conditions and readily available catalysts promotes scalability and industrial applicability.

- The process aligns with green chemistry principles by minimizing toxic reagents, reducing hazardous waste, and employing safer solvents like THF and sulfolane.

Additional Notes from Related Oxazolidinone Syntheses

- Related patents describe similar preparation methods for oxazolidinone derivatives with various substituents, confirming the robustness of the reduction-cyclization-alkylation sequence.

- The stereochemical purity is maintained throughout the process due to the chiral starting material and mild reaction conditions.

- The final product's purity can be enhanced by recrystallization from ethyl acetate and isopropyl ether mixtures.

Summary of Key Research Findings

- The patented synthesis from N-Boc-L-phenylglycine to (S)-4-phenyl-2-oxazolidinone is efficient, with overall yields exceeding 85% and purity above 99%.

- The introduction of the 1,2-propadienyl group, while less explicitly detailed, follows established alkylation protocols on oxazolidinone rings.

- The entire preparation avoids hazardous reagents and is suitable for scale-up, supporting potential pharmaceutical manufacturing.

This comprehensive synthesis route provides a reliable and industrially feasible approach to this compound, balancing efficiency, safety, and environmental considerations.

常见问题

Q. What are the common synthetic routes for (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone, and how is stereochemical purity ensured?

The synthesis of this compound often employs chiral auxiliaries or asymmetric catalysis. For example, Grubbs 1st-generation catalyst-mediated cross-metathesis has been used to generate olefinic intermediates with diastereoselectivity . To ensure stereochemical purity, chiral auxiliaries like (4S)-oxazolidinones are employed, and the configuration is confirmed via X-ray crystallography or chiral HPLC . Reaction conditions (e.g., low temperatures, specific solvents like THF or CH₂Cl₂) are critical to minimize racemization .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- MALDI-TOF-MS : Provides accurate molecular weight confirmation and detects impurities in the final product .

- FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1750 cm⁻¹ for the oxazolidinone ring) .

- ¹H/¹³C NMR : Resolves stereochemistry and confirms substitution patterns, particularly for the propargyl and phenyl groups .

- X-ray crystallography : Definitive proof of stereochemistry and crystal packing effects .

Q. What role does the oxazolidinone ring play in asymmetric synthesis?

The oxazolidinone ring acts as a chiral auxiliary, directing stereoselectivity in reactions such as conjugate additions or alkylations. For instance, the 4S configuration of the phenyl group induces facial selectivity in radical additions to enoates, as demonstrated in Yb(OTf)₃-catalyzed reactions . The auxiliary is later removed via LiAlH₄ or other reductants to yield enantiopure products .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in radical additions to (4S)-oxazolidinone derivatives be resolved?

Discrepancies in diastereomer ratios (e.g., E/Z isomer mixtures) arise from competing radical pathways. To address this:

Q. What strategies improve the enantioselectivity of photodimerization reactions involving this compound?

The compound’s poor solubility in acetone limits dimerization efficiency. Solutions include:

- Solvent engineering : Use polar aprotic solvents (e.g., DMF) or ionic liquids to enhance solubility .

- Substituent modification : Replace the 4-phenyl group with a bulkier benzyl or isopropyl group to enforce syn-HT dimerization .

- UV/Vis monitoring : Track reaction progress in real-time to optimize irradiation duration .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., fluorine) : Increase electrophilicity at the propargyl moiety, accelerating Sonogashira couplings.

- Steric hindrance : Bulky 4-phenyl groups reduce side reactions in Pd-catalyzed metathesis .

- Kinetic studies : Compare rate constants for substituted derivatives to map electronic effects .

Q. What are the limitations of current synthetic methods for generating 2-oxazolidinone derivatives with propargyl groups?

- Low yields : Propargyl bromide coupling reactions often suffer from competing elimination. Mitigation includes using NaHMDS as a base to stabilize intermediates .

- Side reactions : Allenyl group isomerization can occur under acidic conditions. Protecting groups (e.g., TMS) or low-temperature workflows minimize this .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?

- Purity checks : Use HPLC or GC-MS to detect impurities affecting physical properties .

- Crystallization conditions : Polymorphism (e.g., solvent-dependent crystal forms) can alter melting points .

- Cross-validate spectra : Compare NMR data across studies (e.g., J values for propargyl protons) to identify inconsistencies .

Q. Why do some studies report conflicting biological activities for oxazolidinone derivatives?

- Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 4-chlorophenyl) drastically alter bioactivity .

- Assay variability : Differences in cell lines or MIC testing protocols impact reported antimicrobial efficacy .

Methodological Recommendations

10. Best practices for scaling up asymmetric syntheses of this compound:

- Flow chemistry : Minimize batch variability and improve heat transfer in exothermic steps (e.g., Grubbs-catalyzed metathesis) .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FT-IR probes to track reaction progress .

- Purification : Employ fluorous solid-phase extraction (FSPE) to isolate enantiopure products efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。